molecular formula C17H23N5O3 B4393432 Methyl 4-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

Methyl 4-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

Cat. No.: B4393432
M. Wt: 345.4 g/mol
InChI Key: QVOCOYWGAGBFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate typically involves a multi-step process. One common method starts with the preparation of the triazine ring, followed by the introduction of the butylamino and dimethylamino groups. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester may also play a role in the compound’s overall biological activity by facilitating its transport and uptake in cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the triazine ring.

    4-(Butylamino)-6-(dimethylamino)-1,3,5-triazine: Contains the triazine ring but lacks the benzoate ester.

Uniqueness

Methyl 4-{[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is unique due to its combination of a triazine ring and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

methyl 4-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c1-5-6-11-18-15-19-16(22(2)3)21-17(20-15)25-13-9-7-12(8-10-13)14(23)24-4/h7-10H,5-6,11H2,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOCOYWGAGBFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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